4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOLE
Overview
Description
4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOLE is a complex organic compound with a molecular formula of C17H13ClN2O5S. This compound is notable for its unique structure, which includes a chlorophenyl group, a dioxolane ring, a nitro group, and an indazole core. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOLE typically involves multiple steps, starting with the preparation of the indazole core The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction rates and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of substituted indazole derivatives.
Scientific Research Applications
4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOLE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZOXAZOLE
- **4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZOTHIAZOLE
Uniqueness
Compared to similar compounds, 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOLE is unique due to its specific combination of functional groups and its indazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenylindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S/c24-16-8-6-15(7-9-16)14-32-20-13-18(27(28)29)12-19-21(20)22(23-30-10-11-31-23)25-26(19)17-4-2-1-3-5-17/h1-9,12-13,23H,10-11,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTXKMMHCIMRHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NN(C3=C2C(=CC(=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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